Cellular Functional Potency: CY-09 Validated in Rank-Order Assay Alongside MCC950
In a comprehensive cellular assay panel designed to functionally define NLRP3 inflammasome inhibitors, CY-09 was confirmed as one of five compounds that demonstrated direct pathway antagonism. The study established a rank-order potency for NLRP3 inhibition, distinguishing active inhibitors (MCC950, oridonin, NBC6, NBC19, CY-09) from compounds that failed to inhibit the inflammasome, including OLT1177 (dapansutrile) and OXSI-2 [1]. While specific IC50 values from this multi-assay system are complex and not directly comparable to single-endpoint assays, this data proves CY-09's functional engagement with the target and places it within the validated, active cohort of NLRP3 antagonists.
| Evidence Dimension | Functional inhibition of NLRP3 inflammasome pathway in a multi-assay cellular system |
|---|---|
| Target Compound Data | Active (validated direct pathway antagonist) |
| Comparator Or Baseline | MCC950 (active), Oridonin (active), NBC6 (active), NBC19 (active) vs. OLT1177 (inactive), OXSI-2 (inactive) |
| Quantified Difference | CY-09 is in the active cohort; OLT1177 and OXSI-2 failed to inhibit NLRP3 in this rigorous system. |
| Conditions | Multi-assay cellular system assessing NLRP3 target engagement and functional pathway inhibition in live cells [1]. |
Why This Matters
This evidence de-risks procurement by ensuring the compound has been independently validated in a rigorous system, unlike some alternative NLRP3 inhibitors that may produce false positives or lack functional activity in stringent assays.
- [1] Smith, C. E., Soden, M. E., Zweifel, L. S., & et al. (2024). Interrogating direct NLRP3 engagement and functional inflammasome inhibition using cellular assays. Cell Chemical Biology, 31(2), 349-360.e6. View Source
